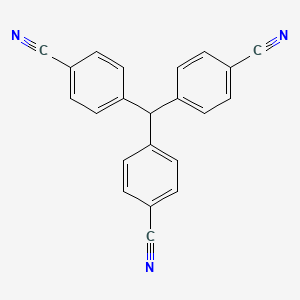

4,4',4''-Methanetriyltribenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

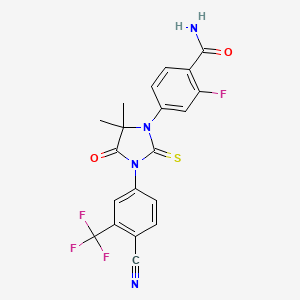

4,4’,4’'-Methanetriyltribenzonitrile is a chemical compound with the molecular formula C22H13N3 . It has an average mass of 319.359 Da and a monoisotopic mass of 319.110962 Da .

Molecular Structure Analysis

The molecular structure of 4,4’,4’'-Methanetriyltribenzonitrile consists of 22 carbon atoms, 13 hydrogen atoms, and 3 nitrogen atoms . The exact structure can be found in various chemical databases .Physical and Chemical Properties Analysis

4,4’,4’'-Methanetriyltribenzonitrile has a density of 1.2±0.1 g/cm3, a boiling point of 545.6±50.0 °C at 760 mmHg, and a flash point of 262.2±24.0 °C . It has a molar refractivity of 94.5±0.4 cm3, a polar surface area of 71 Å2, and a molar volume of 255.7±5.0 cm3 .Wissenschaftliche Forschungsanwendungen

Research on dimethylaminobenzonitrile (a molecule structurally related to 4,4',4''-Methanetriyltribenzonitrile) reveals significant changes in geometry upon excitation from the ground electronic state to the first excited singlet state, suggesting potential applications in photochemical studies and electronic transitions (Warren, Bernstein & Seeman, 1988).

Methane storage technologies, including adsorption processes, are being researched for environmental applications. This includes the development of efficient adsorbents like activated carbons and metal-organic frameworks, which could be explored for adsorption characteristics of this compound (Choi et al., 2016).

A study on SBA-15, a mesoporous adsorbent, adapted for the capture/separation of CO2 and CH4, could provide insights into the adsorption potential of this compound for greenhouse gases (Liu et al., 2007).

Catalytic oxidation of methane under mild conditions, which involves a variety of catalysts and reaction conditions, might be relevant for studying the reactivity of this compound in similar oxidative environments (Nizova, Süss-Fink & Shul’pin, 1997).

Theoretical investigations on the adsorption of methane on functionalized nanotubes suggest a potential area of study for the adsorption properties of this compound, especially when considering its interaction with hydrocarbon molecules (Mahdavifar & Haghbayan, 2012).

Safety and Hazards

4,4’,4’'-Methanetriyltribenzonitrile is classified as having acute toxicity (oral, Category 4, H302), which means it is harmful if swallowed . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding dust formation . In case of contact with eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

4-[bis(4-cyanophenyl)methyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13N3/c23-13-16-1-7-19(8-2-16)22(20-9-3-17(14-24)4-10-20)21-11-5-18(15-25)6-12-21/h1-12,22H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJQDIWAJCTWAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150404 |

Source

|

| Record name | 4,4',4''-Methanetriyltribenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113402-31-6 |

Source

|

| Record name | Letrozole specified impurity B [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113402316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4',4''-Methanetriyltribenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-METHANETRIYLTRIBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95R62HNG30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

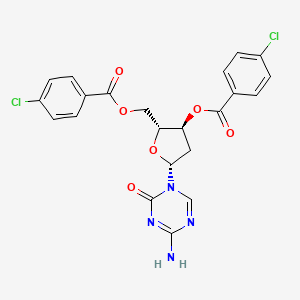

![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B601079.png)

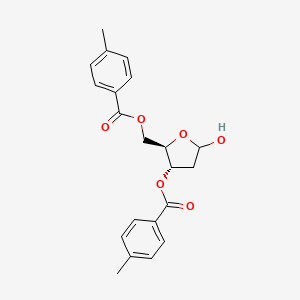

![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)